molecular formula C22H21F3N6O3S B1679699 N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide CAS No. 717906-29-1

N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide

Cat. No.: B1679699
CAS No.: 717906-29-1
M. Wt: 506.5 g/mol
InChI Key: POJZIZBONPAWIV-UHFFFAOYSA-N
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Description

PF 431396 is a potent and highly selective pyrimidine-based inhibitor of both proline-rich tyrosine kinase 2 and focal adhesion kinase. It is known for its ability to inhibit the tyrosine phosphorylation of these kinases, which involves an initial autophosphorylation or transphosphorylation step .

Scientific Research Applications

PF 431396 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of proline-rich tyrosine kinase 2 and focal adhesion kinase.

    Biology: PF 431396 is used to investigate the role of proline-rich tyrosine kinase 2 and focal adhesion kinase in various cellular processes, including cell migration, proliferation, and survival.

    Medicine: It has potential therapeutic applications in diseases where proline-rich tyrosine kinase 2 and focal adhesion kinase are implicated, such as cancer and inflammatory diseases.

    Industry: PF 431396 is used in the development of new drugs targeting proline-rich tyrosine kinase 2 and focal adhesion kinase.

Future Directions

Indole derivatives, including this compound, have a wide range of biological activities, making them a promising area for future research . The development of new antioxidant agents is one potential direction, with some substituted phenyl rings showing high activity due to the attachment of halogens at the appropriate place in the phenyl ring .

Preparation Methods

PF 431396 is synthesized through a series of chemical reactions involving the formation of a pyrimidine core structure. The synthetic route typically involves the following steps:

Industrial production methods for PF 431396 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

PF 431396 undergoes several types of chemical reactions, including:

    Oxidation: PF 431396 can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at various functional groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

PF 431396 exerts its effects by inhibiting the tyrosine phosphorylation of proline-rich tyrosine kinase 2 and focal adhesion kinase. This inhibition disrupts the signaling pathways mediated by these kinases, leading to reduced cell migration, proliferation, and survival. The molecular targets of PF 431396 include the active sites of proline-rich tyrosine kinase 2 and focal adhesion kinase, where it binds and prevents their phosphorylation .

Comparison with Similar Compounds

PF 431396 is unique in its high selectivity and potency as an inhibitor of both proline-rich tyrosine kinase 2 and focal adhesion kinase. Similar compounds include:

These compounds highlight the uniqueness of PF 431396 in terms of its selectivity and potency for proline-rich tyrosine kinase 2 and focal adhesion kinase.

Properties

IUPAC Name

N-methyl-N-[2-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6O3S/c1-31(35(2,33)34)18-6-4-3-5-13(18)11-26-20-16(22(23,24)25)12-27-21(30-20)28-15-7-8-17-14(9-15)10-19(32)29-17/h3-9,12H,10-11H2,1-2H3,(H,29,32)(H2,26,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJZIZBONPAWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469204
Record name N-Methyl-N-{2-[({2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}amino)methyl]phenyl}methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717906-29-1
Record name N-Methyl-N-{2-[({2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}amino)methyl]phenyl}methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 717906-29-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide
Reactant of Route 6
N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide

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